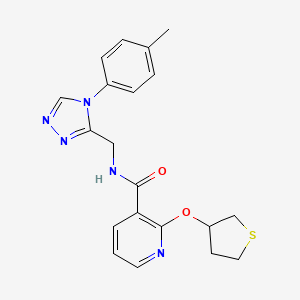

![molecular formula C13H21BrN2O2 B2467206 2-bromo-N',N',4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide CAS No. 1009689-06-8](/img/structure/B2467206.png)

2-bromo-N',N',4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of the bicyclo[2.2.1]heptane structure, which is a common structure in many bioactive compounds . The bicyclo[2.2.1]heptane structure is a seven-membered ring with two bridgehead carbons and is incorporated into a variety of compounds having pharmacological and catalytic applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as (1S,4S)-2-BOC-2,5-DIAZABICYCLO[2.2.1]HEPTANE have been synthesized through various methods . For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been used to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Applications De Recherche Scientifique

Metabolic Processes and Biological Evaluation

- The compound's derivative, N,N'-bis(diethylenetriamine pentaacetic acid)-3,3'-(benzylidene)-bis-(1H-indole-2-carbohydrazide) (bis-DTPA-BI), was radiolabeled and evaluated as a potential SPECT tracer for imaging necrosis in liver and muscular tissues. This compound demonstrated selective uptake in necrotic tissues, indicating its potential for in vivo visualization of necrosis through imaging technologies (Prinsen et al., 2011).

Biochemical Synthesis and Antihepatotoxic Activity

- Novel oxadizole derivatives containing the 1,4-dioxane ring system, synthesized from 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide, exhibited significant antihepatotoxic activity, comparable to the standard drug Silymarin, in rat models. These findings suggest the potential for therapeutic applications in liver-related conditions (Ahmed, Habibullah, & Shamshir Khan, 2011).

Role in Insulin Secretion and Diabetes Management

- The derivative 2-aminobicyclo[2,2,1]heptane-2-carboxylic acid was found to significantly reduce blood glucose levels and improve insulin secretion in diabetic mice models. It also preserved islet architecture and reduced β-cell apoptosis, indicating its potential as a diabetes treatment due to its activation of glutamate dehydrogenase (GDH) (Han et al., 2012).

Bioaccumulation and Pharmacological Effects

- Investigations into the bioaccumulation and pharmacokinetics of polybrominated diphenyl ethers (PBDEs) suggest that the compound's dynamics in bioaccumulation and disposition may differ significantly compared to other similar compounds like PCBs, indicating unique metabolic pathways and effects in biological systems (Stapleton et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-N',N',4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrN2O2/c1-11(2)12(3)6-7-13(11,8(14)9(12)17)10(18)15-16(4)5/h8H,6-7H2,1-5H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOKJOYRPHVSRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(C(C2=O)Br)C(=O)NN(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2467124.png)

![N-({[(furan-2-yl)methyl]carbamothioyl}amino)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2467125.png)

![N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2467127.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2467128.png)

![N-(4-ACETYLPHENYL)-2-{[3-(1H-1,3-BENZODIAZOL-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2467131.png)

![5-Fluoro-4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2467135.png)

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467141.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2467142.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2467144.png)